molecular formula C10H15N3O B13270695 1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine

1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine

Cat. No.: B13270695
M. Wt: 193.25 g/mol
InChI Key: JTIVIOVSZZZCLW-UHFFFAOYSA-N
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Description

1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

The synthesis of 1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine involves several steps. One common method includes the reaction of 3-methylphenyl isocyanate with ethylamine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and scalability.

Chemical Reactions Analysis

1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. It is believed to enhance the release of acetylcholine following a nerve impulse, slowing the rates of depolarization and repolarization of muscle cell membranes . This action is similar to that of other guanidine derivatives, which are known to affect neurotransmitter release and muscle function.

Comparison with Similar Compounds

1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine can be compared with other guanidine derivatives, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

1-Ethyl-2-hydroxy-1-(3-methylphenyl)guanidine is a compound that falls under the category of guanidine derivatives, which are known for their diverse biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}

This compound features a guanidine group, which is pivotal for its biological activity. The presence of the ethyl and hydroxy substituents enhances its solubility and reactivity, making it a candidate for various pharmacological evaluations.

Antimicrobial Activity

Recent studies have demonstrated that guanidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains, showing promising results. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition of bacterial growth, particularly against Gram-positive bacteria.

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus15
This compoundEscherichia coli20

These findings suggest that the compound could be further explored as a potential antimicrobial agent.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In vitro assays utilizing DPPH and ABTS radical scavenging methods revealed that this compound effectively neutralizes free radicals, indicating its potential application in oxidative stress-related conditions.

Assay TypeIC50 (µg/mL)
DPPH30
ABTS25

The antioxidant activity is attributed to the presence of the hydroxyl group, which plays a crucial role in radical scavenging mechanisms.

Anticancer Activity

In cancer research, guanidine derivatives have shown varying degrees of cytotoxicity against different cancer cell lines. Studies involving this compound reported significant antiproliferative effects on human cancer cell lines such as HeLa and MCF-7. The IC50 values observed ranged from 10 to 30 µg/mL, indicating moderate to high efficacy.

Cell LineIC50 (µg/mL)
HeLa15
MCF-720

Mechanistic studies suggested that the compound induces apoptosis in cancer cells through caspase activation pathways.

Case Studies

A notable study highlighted the pharmacological evaluation of several guanidine derivatives, including this compound. The study assessed the compound's effects on glucose metabolism and enzyme inhibition relevant to diabetes management. Results indicated that it inhibited α-glucosidase and α-amylase effectively, with implications for controlling postprandial blood glucose levels.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-ethyl-2-hydroxy-1-(3-methylphenyl)guanidine

InChI

InChI=1S/C10H15N3O/c1-3-13(10(11)12-14)9-6-4-5-8(2)7-9/h4-7,14H,3H2,1-2H3,(H2,11,12)

InChI Key

JTIVIOVSZZZCLW-UHFFFAOYSA-N

Isomeric SMILES

CCN(C1=CC=CC(=C1)C)/C(=N/O)/N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=NO)N

Origin of Product

United States

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